REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[O:15][C:16]([F:19])([F:18])[F:17])[C:5]=2[CH2:20][O:21][CH:22]2[CH2:28][CH:27]3[N:29]([C:30]4[S:31][C:32]5[CH:38]=[C:37]([C:39]([O:41]C)=[O:40])[CH:36]=[C:35]([F:43])[C:33]=5[N:34]=4)[CH:24]([CH2:25][CH2:26]3)[CH2:23]2)[CH2:3][CH2:2]1.C1COCC1.[OH-].[K+].CC(O)=O>C(OCC)(=O)C.CO>[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[O:15][C:16]([F:19])([F:17])[F:18])[C:5]=2[CH2:20][O:21][CH:22]2[CH2:28][CH:27]3[N:29]([C:30]4[S:31][C:32]5[CH:38]=[C:37]([C:39]([OH:41])=[O:40])[CH:36]=[C:35]([F:43])[C:33]=5[N:34]=4)[CH:24]([CH2:25][CH2:26]3)[CH2:23]2)[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
methyl 2-(3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-4-fluorobenzo[d]thiazole-6-carboxylate
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)COC1CC2CCC(C1)N2C=2SC1=C(N2)C(=CC(=C1)C(=O)OC)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The resulting homogenous solution was stirred for 1 hour at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 25-mL round-bottom flask equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
WASH
|
Details
|
washed with water (3×5 mL)
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate fraction was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give to an oily residue
|
Type
|
DISSOLUTION
|
Details
|
The oil quickly dissolved
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
WAIT
|
Details
|
Upon standing for 2.5 hrs
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the mother liquor was withdrawn
|
Type
|
WASH
|
Details
|
crystals washed (3×2 mL of ice cold MeOH)
|
Type
|
CUSTOM
|
Details
|
The crystals were dried via vacuum (10 mm Hg pressure at 45° C. overnight)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)COC1CC2CCC(C1)N2C=2SC1=C(N2)C(=CC(=C1)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[O:15][C:16]([F:19])([F:18])[F:17])[C:5]=2[CH2:20][O:21][CH:22]2[CH2:28][CH:27]3[N:29]([C:30]4[S:31][C:32]5[CH:38]=[C:37]([C:39]([O:41]C)=[O:40])[CH:36]=[C:35]([F:43])[C:33]=5[N:34]=4)[CH:24]([CH2:25][CH2:26]3)[CH2:23]2)[CH2:3][CH2:2]1.C1COCC1.[OH-].[K+].CC(O)=O>C(OCC)(=O)C.CO>[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[O:15][C:16]([F:19])([F:17])[F:18])[C:5]=2[CH2:20][O:21][CH:22]2[CH2:28][CH:27]3[N:29]([C:30]4[S:31][C:32]5[CH:38]=[C:37]([C:39]([OH:41])=[O:40])[CH:36]=[C:35]([F:43])[C:33]=5[N:34]=4)[CH:24]([CH2:25][CH2:26]3)[CH2:23]2)[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
methyl 2-(3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-4-fluorobenzo[d]thiazole-6-carboxylate
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)COC1CC2CCC(C1)N2C=2SC1=C(N2)C(=CC(=C1)C(=O)OC)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The resulting homogenous solution was stirred for 1 hour at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 25-mL round-bottom flask equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
WASH
|
Details
|
washed with water (3×5 mL)
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate fraction was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give to an oily residue
|
Type
|
DISSOLUTION
|
Details
|
The oil quickly dissolved
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
WAIT
|
Details
|
Upon standing for 2.5 hrs
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the mother liquor was withdrawn
|
Type
|
WASH
|
Details
|
crystals washed (3×2 mL of ice cold MeOH)
|
Type
|
CUSTOM
|
Details
|
The crystals were dried via vacuum (10 mm Hg pressure at 45° C. overnight)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)COC1CC2CCC(C1)N2C=2SC1=C(N2)C(=CC(=C1)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |